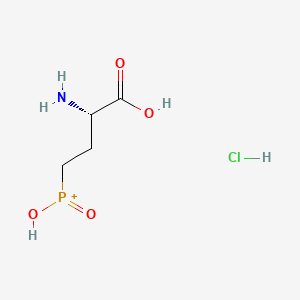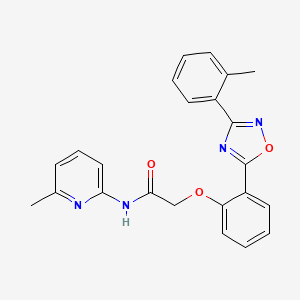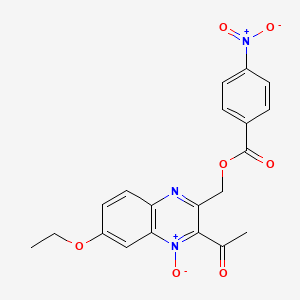![molecular formula C18H20N2O5S B7720875 5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7720875.png)
5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain, inflammation, and fever. It is a COX-2 inhibitor, which means that it selectively blocks the COX-2 enzyme, responsible for inflammation and pain, while sparing the COX-1 enzyme, which is important for maintaining the stomach lining.
Mecanismo De Acción
5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By blocking COX-2, 5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide reduces inflammation and pain without affecting the COX-1 enzyme, which is important for maintaining the stomach lining.
Biochemical and Physiological Effects:
5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide has been shown to reduce inflammation, pain, and fever in various animal models and human clinical trials. It has also been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects. 5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide is rapidly absorbed after oral administration and reaches peak plasma concentrations within 3 hours. It is metabolized in the liver and excreted in the urine and feces.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide is a well-established COX-2 inhibitor that has been extensively studied in various animal models and human clinical trials. It has a favorable safety profile and is generally well-tolerated. However, 5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide has some limitations for lab experiments, including its high cost and limited solubility in water. It is also important to note that 5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide may have off-target effects on other enzymes and pathways, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for 5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide research, including the development of more potent and selective COX-2 inhibitors, the investigation of 5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide's potential therapeutic applications in other diseases, such as diabetes and inflammatory bowel disease, and the identification of biomarkers for patient selection and treatment response. Additionally, there is a need for further research to better understand the mechanism of action of 5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide and its off-target effects on other enzymes and pathways.
Métodos De Síntesis
5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide is synthesized through a multi-step process starting from 2,6-dimethylphenol. The synthesis involves several chemical reactions, including bromination, nitration, and sulfonation, followed by acylation, reduction, and cyclization. The final product is purified through recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. In cancer research, 5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. It has also been shown to enhance the effectiveness of chemotherapy and radiotherapy. In Alzheimer's disease research, 5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide has been shown to reduce inflammation and improve cognitive function. In cardiovascular disease research, 5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide has been shown to reduce inflammation and prevent atherosclerosis.
Propiedades
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-N-ethyl-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-3-19-18(21)15-11-14(6-4-12(15)2)26(22,23)20-13-5-7-16-17(10-13)25-9-8-24-16/h4-7,10-11,20H,3,8-9H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOWDKXJUOEXAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-N-ethyl-2-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-({N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7720800.png)
![2-[Cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7720812.png)



![N-[(2-chlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7720828.png)




![N-(2H-1,3-benzodioxol-5-yl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7720879.png)

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7720905.png)